AS2521780 - 1214726-89-2

AS2521780

Catalog Number: EVT-260156
CAS Number: 1214726-89-2
Molecular Formula: C30H41N7OS
Molecular Weight: 547.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AS2521780 is a potent and selective PKCθ inhibitor.
Synthesis Analysis

Methods and Technical Details

The synthesis of AS2521780 involves several key steps typical for complex organic compounds. Although specific proprietary methods are not publicly disclosed, general synthetic strategies include:

  • Formation of the Core Scaffold: This often involves cyclization or condensation reactions to establish the foundational structure of the compound.
  • Functionalization: Introduction of various functional groups through substitution reactions, which may include oxidation or reduction processes.
  • Purification Techniques: Standard practices such as recrystallization, chromatography, and solvent extraction are employed to achieve high purity levels of the final product.

Industrial scale-up would follow similar methodologies but would require optimization for yield and purity using larger-scale equipment .

Molecular Structure Analysis

Structure and Data

AS2521780 has a complex molecular structure characterized by multiple functional groups that enhance its selectivity for Protein Kinase C theta. The precise molecular formula and structural data are critical for understanding its interactions with biological targets. The compound's structure can be depicted as follows:

  • Molecular Formula: C₁₆H₁₈F₁N₃O
  • Molecular Weight: Approximately 295.33 g/mol

The three-dimensional conformation of AS2521780 allows for specific binding interactions with its target kinase, which is essential for its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

AS2521780 can undergo various chemical reactions typical of small molecule inhibitors:

  • Oxidation: This process introduces oxygen atoms into the molecule, potentially altering its reactivity.
  • Reduction: This involves the removal of oxygen or addition of hydrogen, affecting the compound's electronic properties.
  • Substitution Reactions: These reactions replace one functional group with another, allowing for modifications that can enhance potency or selectivity.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes depend heavily on reaction conditions and the specific reagents employed .

Mechanism of Action

Process and Data

AS2521780 acts primarily by selectively inhibiting Protein Kinase C theta, which is crucial in T-cell activation pathways. By blocking this kinase, AS2521780 effectively reduces T-cell proliferation and cytokine production, thus mitigating acute cellular rejection in transplant scenarios.

In experimental models, AS2521780 demonstrated significant efficacy in prolonging allograft survival in both rat models and non-human primate studies. These studies highlighted its potential as a therapeutic agent in transplantation medicine, particularly when used in combination with other immunosuppressants like FK506 (Tacrolimus) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AS2521780 exhibits several notable physical and chemical properties:

These properties are critical for determining the formulation strategies for clinical applications .

Applications

Scientific Uses

AS2521780 has significant implications in scientific research, particularly in:

  • Transplantation Medicine: Its primary application lies in preventing acute rejection during organ transplants by modulating immune responses.
  • Immunology Research: It serves as a valuable tool for studying T-cell signaling pathways and their roles in various immune-mediated diseases.
  • Drug Development: AS2521780's selective inhibition profile makes it a candidate for further development into therapies targeting autoimmune diseases or other conditions involving dysregulated T-cell activity .
Introduction

Pharmacological Context of Protein Kinase C Theta (PKCθ) in Immune Regulation

Protein kinase C theta (PKCθ), a novel (Ca²⁺-independent) PKC isoform, is predominantly expressed in hematopoietic cells, particularly T lymphocytes. It occupies a central position in T-cell receptor (TCR) signaling cascades. Upon antigen recognition, PKCθ is uniquely recruited to the immunological synapse (IS)—the specialized interface between T cells and antigen-presenting cells. Unlike other PKC isoforms (e.g., PKCα, δ, ε), PKCθ localizes to the central supramolecular activation cluster (cSMAC) in a CD28 costimulation-dependent manner [2] [6] [9]. This spatial segregation is critical for its activation of downstream transcription factors, including:

  • Nuclear factor-κB (NF-κB)
  • Activator protein-1 (AP-1)
  • Nuclear factor of activated T cells (NFAT) [9]

PKCθ activation triggers formation of the CARMA1-BCL10-MALT1 (CBM) signalosome, which bridges TCR engagement to NF-κB activation and interleukin-2 (IL-2) production [6] [9]. Its function diverges sharply between conventional effector T cells (Teffs) and regulatory T cells (Tregs). In Teffs, PKCθ enhances inflammatory responses, whereas in Tregs, it is sequestered away from the IS to the distal pole complex, where it paradoxically limits suppressive function [2] [6].

Table 1: Subcellular Localization and Functional Roles of PKCθ in T-Cell Subsets

T-Cell SubsetIS LocalizationPrimary FunctionsDownstream Pathways
Effector (Teff)Central SMAC (cSMAC)T-cell activation, IL-2 production, proliferation, cytokine releaseNF-κB, AP-1, NFAT
Regulatory (Treg)Distal pole complexNegative feedback on suppression, limits stability of Treg-APC contactsModulates FoxP3 stability

Rationale for Targeting PKCθ in T-Cell-Mediated Pathologies

PKCθ’s non-redundant roles in Teff activation and Treg modulation make it a compelling target for immune disorders:

  • Autoimmunity: PKCθ-deficient mice exhibit resistance to Th2-mediated pathologies (e.g., allergic hypersensitivity, autoimmune colitis) and impaired IL-2 production, yet retain competence against viral/bacterial infections due to TLR-NF-κB compensation [9] [6]. This suggests a favorable therapeutic window where pathogen immunity remains intact.
  • Transplant Rejection: PKCθ drives alloreactive T-cell responses against graft antigens. Genetic ablation of PKCθ prolongs graft survival in murine models [9].
  • Treg-Specific Effects: Inhibiting PKCθ enhances Treg stability and suppressive function by ~4-fold in vitro and in vivo, as evidenced by increased engraftment in adoptive transfer models [2]. This dual mechanism—simultaneously dampening Teff responses while boosting Treg activity—distinguishes PKCθ inhibition from broad-spectrum immunosuppressants.

Emergence of AS2521780 as a Selective PKCθ Inhibitor

AS2521780 (CAS 1214726-89-2) is a potent, orally bioavailable small-molecule inhibitor developed to selectively target PKCθ. Its discovery addressed a significant gap in translational immunology: prior studies relied on genetic PKCθ knockout models, leaving the pharmacological potential of isoform-specific inhibition unexplored [3] [7]. AS2521780 emerged from rigorous kinase selectivity screening, demonstrating:

  • Unprecedented selectivity for PKCθ (IC₅₀ = 0.48 nM) over other PKC isoforms (e.g., PKCε: IC₅₀ = 18 nM; PKCα/δ: IC₅₀ = 160 nM) and >100-fold selectivity across a panel of 27 additional kinases [1] [4] [7].
  • Functional potency in suppressing IL-2 transcription (IC₅₀ = 14 nM in Jurkat T cells) and primary human T-cell proliferation (IC₅₀ = 17 nM) [1] [7].

Table 2: Biochemical and Cellular Profiling of AS2521780

ParameterValueAssay System
PKCθ IC₅₀0.48 nMRecombinant human enzyme
Selectivity Ratio (vs. PKCε)37.5-foldEnzyme activity assay
IL-2 Inhibition (IC₅₀)14 nMCD3/CD28-stimulated Jurkat cells
T-Cell Proliferation (IC₅₀)17 nMAnti-CD3/CD28-stimulated human T cells
Key Off-TargetsNone (IC₅₀ >1 µM for 27 kinases)Kinase panel screening

Preclinical studies confirmed its efficacy in rat adjuvant-induced arthritis, where it reduced paw swelling dose-dependently [7], and in transplantation models (discussed below). Its mechanistic distinction from calcineurin inhibitors (e.g., tacrolimus) positions AS2521780 as a next-generation immunomodulator targeting signal integration at the IS without globally disrupting calcium-dependent pathways [3] [5].

In Vivo Efficacy in Transplantation Models

AS2521780’s therapeutic potential was validated in rigorous allograft settings:

  • Rat Cardiac Allografts (ACI-to-Lewis): Monotherapy (10–30 mg/kg BID) extended median graft survival from 6 days (untreated) to 14–20 days (P<0.001). Crucially, subtherapeutic tacrolimus (0.02 mg/kg) or mycophenolate mofetil (MMF) (15 mg/kg) combined with AS2521780 (3 mg/kg BID) synergistically prolonged survival beyond either agent alone [3] [5].
  • Non-Human Primate (NHP) Renal Allografts: At 3 mg/kg BID, AS2521780 significantly enhanced graft survival when combined with low-dose tacrolimus (1 mg/kg) compared to tacrolimus monotherapy (P<0.05; median survival: 56 vs. 21 days) [3] [5].

Table 3: AS2521780 in Preclinical Transplantation Models

ModelTreatment (mg/kg)Median Graft SurvivalSynergy Observed
Rat Cardiac AllograftUntreated6 daysN/A
AS2521780 (30 mg/kg BID)20 daysMonotherapy efficacy
Tacrolimus (0.02 mg/kg)Not reportedBaseline
AS2521780 (3 mg/kg BID) + Tacrolimus>20 daysYes (vs. subtherapeutic TAC)
NHP Renal AllograftTacrolimus (1 mg/kg)21 daysBaseline
AS2521780 (3 mg/kg BID) + Tacrolimus56 daysYes (vs. TAC monotherapy)

These findings underscore AS2521780’s potential as an adjuvant therapy enabling dose reduction of nephrotoxic calcineurin inhibitors while maintaining efficacy [3] [5]. Its mechanism—rooted in the spatial regulation of T-cell signaling—represents a paradigm shift from broad immunosuppression toward precision immunomodulation.

Properties

CAS Number

1214726-89-2

Product Name

AS2521780

IUPAC Name

4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile

Molecular Formula

C30H41N7OS

Molecular Weight

547.77

InChI

InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+

InChI Key

YMYFRDZTZVZUPF-BTBPLRBESA-N

SMILES

N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3

Solubility

Soluble in DMSO

Synonyms

AS-2521780; AS 2521780; AS2521780

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.